Fuc1-alpha-4Gal1-b-4-MU

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

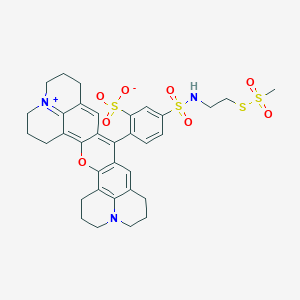

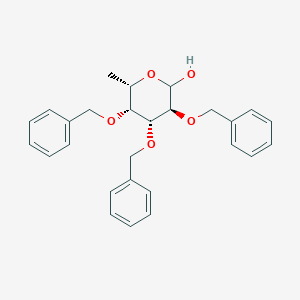

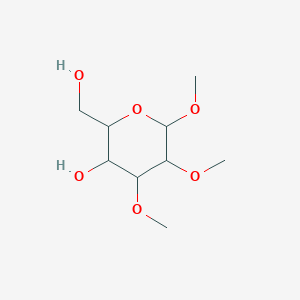

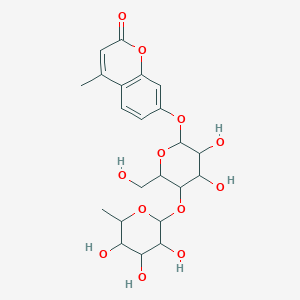

Fuc1-alpha-4Gal1-b-4-MU is a compound with the molecular formula C22H28O12 and a molecular weight of 484.45 . It is also known as a fluorescent label .

Molecular Structure Analysis

The molecular structure of Fuc1-alpha-4Gal1-b-4-MU is quite complex. It contains a total of 65 bonds, including 37 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 6 hydroxyl groups, 1 primary alcohol, 5 secondary alcohols, 3 aliphatic ethers, and 1 aromatic ether .Physical And Chemical Properties Analysis

Fuc1-alpha-4Gal1-b-4-MU has a molecular weight of 484.4 g/mol . It has a complexity of 760 and a topological polar surface area of 185 Ų . It has 6 hydrogen bond donors and 12 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 484.15807632 g/mol .Applications De Recherche Scientifique

Fluorescent Labeling in Biochemistry

“Fuc1-alpha-4Gal1-b-4-MU” serves as a fluorescent label due to its ability to emit light upon excitation. This property is particularly useful in biochemistry for tracking and visualizing biological molecules. Researchers can attach this fluorescent label to proteins, nucleic acids, or lipids to observe their behavior in live cells or tissue samples .

Glycomics Research

In the field of glycomics, where the focus is on understanding complex sugar molecules and their interactions, “Fuc1-alpha-4Gal1-b-4-MU” is used to study glycan structures and functions. Its application here helps in identifying glycan-binding partners and understanding the role of glycans in various biological processes.

Cellular Imaging

The fluorescent properties of “Fuc1-alpha-4Gal1-b-4-MU” make it an excellent tool for cellular imaging. It can be used to stain specific cell types or cellular components, allowing scientists to track cell movement, localization, and interaction within a multicellular environment .

Enzyme Activity Assays

This molecule can be used in enzyme activity assays where it acts as a substrate for certain enzymes. By monitoring the fluorescence change, researchers can quantify enzyme activity, which is crucial for understanding metabolic pathways and identifying potential drug targets .

Diagnostic Applications

In diagnostics, “Fuc1-alpha-4Gal1-b-4-MU” can be employed as a probe to detect specific enzymes or metabolites associated with diseases. Its high sensitivity and specificity make it suitable for early disease detection and monitoring .

Drug Discovery and Development

The fluorescent labeling capability of “Fuc1-alpha-4Gal1-b-4-MU” is also beneficial in drug discovery. It can be used to screen for compounds that interact with target molecules, aiding in the identification of new therapeutic agents.

Therapeutic Monitoring

In therapeutic monitoring, “Fuc1-alpha-4Gal1-b-4-MU” can be used to track the distribution and accumulation of drugs within the body. This application is vital for optimizing drug dosages and schedules to achieve the best therapeutic outcomes.

Biological Marker Studies

Lastly, “Fuc1-alpha-4Gal1-b-4-MU” can act as a biological marker. By fluorescently tagging molecules of interest, researchers can study biological markers’ presence, concentration, and changes over time in various diseases or treatments.

Propriétés

IUPAC Name |

7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)17(27)20(13(7-23)33-22)34-21-18(28)16(26)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16+,17+,18-,19+,20-,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKRUHKRXFCMAA-UGFGAIGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fuc1-alpha-4Gal1-b-4-MU | |

CAS RN |

383160-15-4 |

Source

|

| Record name | 7-[[4-O-(6-Deoxy-α-L-galactopyranosyl)-β-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383160-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.